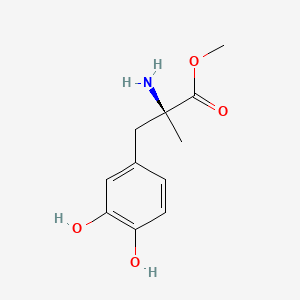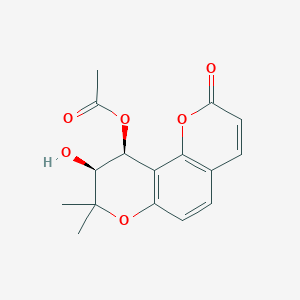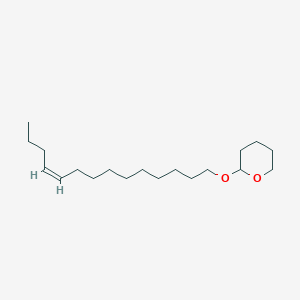
dihydroabietic acid, AldrichCPR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydroabietic acid is a naturally occurring resin acid derived from abietic acid, which is found in the resin of pine trees. It is a diterpene acid with the molecular formula C20H32O2 and a molecular weight of 304.47 g/mol . This compound is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydroabietic acid can be synthesized through the hydrogenation of abietic acid. The hydrogenation process typically involves the use of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures . The reaction conditions may vary, but a common setup includes a temperature range of 50-100°C and a hydrogen pressure of 1-5 atm.
Industrial Production Methods
In industrial settings, dihydroabietic acid is produced by the catalytic hydrogenation of crude abietic acid obtained from pine resin. The process involves the use of large-scale hydrogenation reactors and efficient separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Dihydroabietic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, such as ketones and alcohols.
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: It can undergo substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and alcohols.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of acyl chlorides and other substituted derivatives.
Scientific Research Applications
Dihydroabietic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Used in the production of adhesives, coatings, and other resin-based products.
Mechanism of Action
The mechanism of action of dihydroabietic acid involves its interaction with various molecular targets and pathways. It is known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, it can interact with cell membranes and proteins, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Abietic acid: The precursor to dihydroabietic acid, with similar chemical properties but different biological activities.
Dehydroabietic acid: Another derivative of abietic acid, known for its distinct chemical and biological properties.
Pimaric acid: A related resin acid with similar structural features but different reactivity and applications.
Uniqueness
Dihydroabietic acid is unique due to its specific hydrogenation process, which imparts distinct chemical and biological properties compared to its precursor and other related compounds. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
19402-28-9 |
|---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
(1R,4aS,7S,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,5,6,7,8,9,10,10a-decahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H32O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h13-14,17H,5-12H2,1-4H3,(H,21,22)/t14-,17+,19+,20+/m0/s1 |
InChI Key |
OEILFLGOGZTONZ-XFHUWUJUSA-N |
SMILES |
CC(C)C1CCC2C(=CCC3C2(CCCC3(C)C(=O)O)C)C1 |
Isomeric SMILES |
CC(C)[C@H]1CCC2=C(C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C |
Canonical SMILES |
CC(C)C1CCC2=C(C1)CCC3C2(CCCC3(C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










